Superior Potency for Substrate-Selective COX-2 Inhibition vs. Closest Achiral Analog
In a direct head-to-head comparison within the same study, desmethylflurbiprofen (compound 3a) demonstrated an IC50 of 0.11 ± 0.02 μM for inhibition of 2-AG oxygenation by murine COX-2. This represents a 4.5-fold improvement in potency compared to its closest achiral analog within the flurbiprofen scaffold, compound 3e, which exhibited an IC50 of 0.5 ± 0.1 μM under identical assay conditions [1].
| Evidence Dimension | Inhibition of COX-2-mediated 2-arachidonoylglycerol (2-AG) oxygenation |
|---|---|
| Target Compound Data | IC50 = 0.11 ± 0.02 μM |
| Comparator Or Baseline | Compound 3e (achiral flurbiprofen analog): IC50 = 0.5 ± 0.1 μM |
| Quantified Difference | 4.5-fold more potent |
| Conditions | Purified murine COX-2 (40 nM) incubated with inhibitor for 3 min, then 2-AG (5 μM) for 30 s at 37°C; n=6 |
Why This Matters
For researchers developing substrate-selective COX-2 probes, this 4.5-fold potency advantage translates to lower compound consumption and reduced off-target effects in cellular assays.
- [1] Prusakiewicz JJ, Duggan KC, Rouzer CA, Marnett LJ. Substrate-Selective Inhibition of Cyclooxygenase-2: Development and Evaluation of Achiral Profen Probes. ACS Med Chem Lett. 2012;3(9):759-763. Table 1 and associated text. doi:10.1021/ml3001616. View Source
